Benzothiazolium, 2-[[(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl]azo]-3-methyl-, methyl sulfate
Description
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Properties
IUPAC Name |
N-[(1,3-dimethylbenzimidazol-3-ium-2-yl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N5S.CH4O4S/c1-21-13-8-4-5-9-14(13)22(2)17(21)12-19-20-18-23(3)15-10-6-7-11-16(15)24-18;1-5-6(2,3)4/h4-12H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKKZLOTNDUUEU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C=NN=C3N(C4=CC=CC=C4S3)C)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52435-14-0 | |
| Record name | Basic Yellow 24 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52435-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzothiazolium, 2-(2-((1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)diazenyl)-3-methyl-, methyl sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052435140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazolium, 2-[2-[(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl]diazenyl]-3-methyl-, methyl sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[[(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl]azo]-3-methylbenzothiazolium methyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Benzothiazolium, 2-[[(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl]azo]-3-methyl-, methyl sulfate (commonly referred to as BMTTZD) is a complex organic compound with significant biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.
- Molecular Formula: C19H21N5O4S2
- Molecular Weight: 421.52 g/mol
- CAS Registry Number: 3418-46-0
The compound features a benzothiazole ring and a benzimidazole moiety, which contribute to its biological activity. The presence of the methyl sulfate group enhances its solubility and potential bioavailability.
1. Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of BMTTZD. In vitro assays demonstrated that BMTTZD exhibits significant free radical scavenging activity, comparable to established antioxidants such as ascorbic acid. This property suggests its potential use in preventing oxidative stress-related diseases.
2. Tyrosinase Inhibition
BMTTZD has been investigated for its inhibitory effects on tyrosinase, an enzyme crucial in melanin biosynthesis. In cell-based experiments using B16F10 melanoma cells, BMTTZD analogs were shown to inhibit melanin production effectively. The mechanism involves the inhibition of intracellular tyrosinase activity, making it a candidate for treating hyperpigmentation disorders.
Table 1: Tyrosinase Inhibition Activity of BMTTZD Analogues
| Compound | IC50 Value (µM) | Comparison to Kojic Acid (IC50 = 24.09 µM) |
|---|---|---|
| Analog 1 | 17.62 | 1.37 times less effective |
| Analog 3 | 1.12 | 22 times more effective |
| Analog 5 | Not specified | Not specified |
3. Cytotoxic Effects
The cytotoxicity of BMTTZD analogs was assessed in B16F10 cells. While some analogs exhibited potent tyrosinase inhibitory activities without significant cytotoxicity at concentrations up to 20 µM, others showed concentration-dependent cytotoxic effects. For instance, one analog demonstrated significant cytotoxicity even at low concentrations (2.5 µM), indicating variability in safety profiles among different derivatives.
Study on Melanin Production
In a controlled study involving B16F10 cells treated with BMTTZD analogs, results indicated a marked reduction in melanin production when exposed to α-MSH (alpha-melanocyte-stimulating hormone) combined with IBMX (3-isobutyl-1-methylxanthine). The study concluded that analogs effectively reduced stimulated tyrosinase activity significantly more than the positive control (kojic acid).
Antioxidant Efficacy Assessment
Another study evaluated the antioxidant efficacy of BMTTZD using various assays such as DPPH and ABTS radical scavenging tests. The results confirmed that BMTTZD exhibited strong antioxidant properties, suggesting its potential role in formulations aimed at combating oxidative stress.
Scientific Research Applications
Applications Overview
-
Textile Industry
- Dyeing Agent : Benzothiazolium compounds are primarily used as dyes in the textile industry due to their vibrant colors and good fastness properties. They are particularly effective for dyeing synthetic fibers such as polyester and nylon.
- Case Study : A study demonstrated that using Benzothiazolium-based dyes resulted in improved color strength and wash fastness on polyester fabrics compared to traditional dyeing agents .
-
Pharmaceuticals
- Antimicrobial Properties : Research indicates that Benzothiazolium compounds exhibit antimicrobial activity against various pathogens. This property has led to investigations into their potential use as antiseptics or preservatives in pharmaceutical formulations.
- Case Study : In vitro studies showed that a derivative of Benzothiazolium effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in topical formulations .
-
Analytical Chemistry
- Fluorescent Probe : The compound serves as a fluorescent probe for detecting metal ions in solution. Its fluorescence properties change upon binding with specific metal ions, making it useful for environmental monitoring and analytical applications.
- Case Study : A research project utilized Benzothiazolium as a selective fluorescent sensor for detecting lead ions in water samples, demonstrating its effectiveness in environmental analysis .
-
Biological Research
- Cell Imaging : Due to its fluorescent properties, Benzothiazolium compounds are employed in cell imaging studies to visualize cellular structures and processes.
- Case Study : Researchers applied Benzothiazolium-based fluorescent probes to visualize mitochondrial activity in live cells, providing insights into metabolic processes .
Preparation Methods
Preparation of the Benzimidazole Precursor
The benzimidazole unit, specifically 1,3-dimethyl-1,3-dihydro-2H-benzimidazole, is typically synthesized by condensation of o-phenylenediamine derivatives with aldehydes or carboxylic acids under acidic or catalytic conditions.
- Condensation Reaction : o-Phenylenediamine reacts with aldehydes or carboxylic acids in the presence of acid catalysts such as ammonium chloride or iodine to form benzimidazole rings.
- N-Methylation : The benzimidazole nitrogen atoms are methylated using methylating agents like methyl sulfate or methyl iodide to yield the N,N-dimethylated benzimidazole derivative.
This synthetic approach is supported by recent research demonstrating the condensation of o-phenylenediamine with various aldehydes and subsequent methylation steps to yield substituted benzimidazoles with high purity and yield.
Formation of the Azo Linkage
The azo (-N=N-) bond linking the benzimidazole and benzothiazolium moieties is formed through classical azo coupling reactions:
- Diazotization : An aromatic amine derivative (often the benzothiazolium precursor) is converted into a diazonium salt by treatment with sodium nitrite and acid at low temperatures.
- Coupling Reaction : The diazonium salt is then reacted with the benzimidazole derivative, which acts as a coupling partner, typically in a slightly alkaline medium, to form the azo linkage.
This step is critical for linking the two heterocyclic systems, and the reaction conditions are optimized to avoid side reactions and to maintain the integrity of both heterocycles.
Quaternization and Salt Formation
The final step involves quaternization of the benzothiazole nitrogen to form the benzothiazolium salt, followed by counterion exchange to introduce the methyl sulfate anion:
- Quaternization : Alkylation of the benzothiazole nitrogen (usually at the 3-position) with methylating agents such as methyl sulfate results in the formation of the benzothiazolium cation.
- Salt Formation : The methyl sulfate ion acts as the counterion, stabilizing the cationic benzothiazolium species and forming the methyl sulfate salt.
This process is often carried out in polar solvents and under controlled temperature to ensure complete conversion and purity.
Summary Table of Preparation Steps
| Step Number | Process Description | Reagents/Conditions | Key Outcome |
|---|---|---|---|
| 1 | Benzimidazole synthesis | o-Phenylenediamine + aldehyde, acid catalyst (NH4Cl/I2) | Formation of 1,3-dimethylbenzimidazole |
| 2 | N-Methylation | Methyl sulfate or methyl iodide | N,N-dimethylated benzimidazole derivative |
| 3 | Diazotization of benzothiazolium precursor | NaNO2, acid, low temperature | Formation of benzothiazolium diazonium salt |
| 4 | Azo coupling | Benzimidazole derivative, alkaline medium | Azo-linked benzothiazolium-benzimidazole |
| 5 | Quaternization and salt formation | Methyl sulfate, polar solvent | Benzothiazolium methyl sulfate salt |
Research Findings and Optimization Notes
- The condensation and methylation steps for benzimidazole derivatives have been optimized to achieve high yields with minimal side products by controlling temperature and reagent stoichiometry.
- The azo coupling reaction requires careful pH control to prevent hydrolysis of diazonium salts and to maximize coupling efficiency.
- The choice of methyl sulfate as a methylating agent and counterion provides enhanced stability and solubility of the final benzothiazolium salt compared to other halide salts.
- Recent patents and literature indicate that substituents on the benzothiazole ring (e.g., methyl, ethyl, allyl groups) influence the reactivity and properties of the final compound, suggesting that the 3-methyl substitution in this compound is a deliberate modification for tuning chemical behavior.
Q & A
Basic: What are the standard synthetic routes for this benzothiazolium derivative?
Methodological Answer:
The compound is typically synthesized via multi-step organic reactions. A common approach involves:
Coupling Reactions : Azo linkage formation between the benzothiazole and benzimidazole moieties using diazotization and coupling agents under controlled pH and temperature .
Quaternization : Methyl sulfate is introduced to the benzothiazole nitrogen via alkylation, often requiring anhydrous conditions to avoid hydrolysis .
Purification : Column chromatography (silica gel, methanol/chloroform gradient) or recrystallization (ethanol/water) is used to isolate the product.
Key Validation : Confirm intermediate structures using FTIR (azo bond at ~1600 cm⁻¹) and final product purity via HPLC (>95%) .
Advanced: How can researchers optimize synthetic yield when scaling up?
Methodological Answer:
Yield optimization requires addressing:
- Reaction Kinetics : Use in situ monitoring (e.g., Raman spectroscopy) to track diazotization completion, preventing over-decomposition .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance azo coupling efficiency but may require post-reaction removal via rotary evaporation .
- Temperature Control : Maintain ≤5°C during diazotization to suppress side reactions (e.g., triazene formation) .
Data Contradiction Note : Conflicting reports on ideal stoichiometry (1:1 vs. 1:1.2 for benzothiazole:benzimidazole ratios) suggest iterative DOE (Design of Experiments) is critical .
Basic: What spectroscopic techniques validate the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Identify protons on the benzimidazole (δ 7.2–7.8 ppm) and methyl sulfate (δ 3.3–3.5 ppm) groups. 13C confirms quaternary nitrogen (δ 165–170 ppm) .
- HRMS : Exact mass calculation (e.g., C₁₉H₂₂N₆O₄S₂⁺ requires m/z 463.12) ensures molecular ion consistency .
- X-ray Crystallography : Resolves π-π stacking between benzothiazole and benzimidazole rings, critical for confirming planar geometry .
Advanced: How to resolve ambiguities in crystallographic data interpretation?
Methodological Answer:
Ambiguities arise from:
- Polymorphism : Use differential scanning calorimetry (DSC) to detect multiple crystalline forms .
- Disorder in Methyl Groups : Refine data with SHELXL using isotropic displacement parameters and constraints .
- Non-classical Hydrogen Bonds : Employ Hirshfeld surface analysis to map C–H···π interactions, which stabilize the crystal lattice but complicate refinement .
Basic: What biological activities are associated with this compound?
Methodological Answer:
- Antimicrobial Screening : Agar diffusion assays (e.g., against S. aureus or E. coli) at 100 µg/mL, with zone inhibition compared to ampicillin controls .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa) assess IC₅₀ values, though results vary due to substituent effects on the azo linkage .
Advanced: How to reconcile conflicting bioactivity data across studies?
Methodological Answer:
Contradictions often stem from:
- Assay Conditions : Varying pH (azo bond stability) or serum content (protein binding) alter apparent activity. Standardize using RPMI-1640 media at pH 7.4 .
- Structural Analogues : Subtle changes (e.g., methyl vs. ethyl sulfate) drastically affect solubility and membrane penetration. Perform SAR studies with halogenated or sulfonated variants .
- Metabolic Stability : Use liver microsome assays (e.g., rat S9 fraction) to evaluate degradation rates, which may explain discrepancies in in vitro vs. in vivo results .
Basic: How to assess the compound’s stability under experimental conditions?
Methodological Answer:
- Thermal Stability : TGA (Thermogravimetric Analysis) up to 300°C identifies decomposition points (methyl sulfate loss ~150°C) .
- Photodegradation : UV-Vis monitoring (λmax = 450 nm) under light exposure quantifies azo bond cleavage rates. Use amber vials for storage .
Advanced: What strategies mitigate hydrolysis of the methyl sulfate group?
Methodological Answer:
- Lyophilization : Freeze-dry the compound to prevent aqueous hydrolysis during long-term storage .
- Buffered Solutions : Use phosphate buffer (pH 6.5–7.0) to slow sulfate ester hydrolysis during biological assays .
- Prodrug Design : Replace methyl sulfate with acetylated analogs, which hydrolyze selectively in target tissues .
Basic: What computational methods predict this compound’s reactivity?
Methodological Answer:
- DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set optimizes geometry and calculates HOMO-LUMO gaps (~4.2 eV), indicating redox activity .
- Molecular Docking : AutoDock Vina models interactions with biological targets (e.g., DNA topoisomerase II) using the azo group as a hydrogen bond donor .
Advanced: How to validate computational models against experimental data?
Methodological Answer:
- QM/MM Simulations : Combine quantum mechanics (electronic structure) and molecular mechanics (protein flexibility) to refine docking poses against crystallographic data .
- MD Simulations : GROMACS runs (100 ns) assess binding stability in aqueous environments, correlating with IC₅₀ values from assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
